molecular formula C7H9N3O B123916 4-Aminobenzamide oxime CAS No. 277319-62-7

4-Aminobenzamide oxime

Cat. No.: B123916
CAS No.: 277319-62-7
M. Wt: 151.17 g/mol
InChI Key: CNFNMMJKXWOLPY-UHFFFAOYSA-N
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Description

4-Aminobenzamide oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group RR’C=N-OH, where R and R’ can be hydrogen or organic side chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobenzamide oxime can be synthesized through the condensation of 4-amino-benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place at room temperature in a solvent such as methanol . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Industrial Production Methods

Industrial production of 4-amino-benzamide oxime often involves the use of green chemistry principles to minimize environmental impact. Methods such as ultrasonic irradiation and the use of reusable catalysts are employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzamide oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Aminobenzamide oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-benzamide oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with receptor binding sites, leading to inhibition of enzyme activity. It has been shown to inhibit various kinases, including AMP-activated protein kinase and phosphatidylinositol 3-kinase, which play crucial roles in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminobenzamide oxime is unique due to the presence of both the amino and oxime functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple molecular targets, making it a versatile compound in various applications .

Properties

IUPAC Name

4-amino-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFNMMJKXWOLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

277319-62-7
Record name 4-Aminobenzamidoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=277319-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-hydroxybenzenecarboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.190.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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